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molecular formula C9H7BrF4O2 B3114371 2-(2-Fluoroethoxy)-5-(trifluoromethoxy)bromobenzene CAS No. 200956-29-2

2-(2-Fluoroethoxy)-5-(trifluoromethoxy)bromobenzene

Cat. No. B3114371
M. Wt: 303.05 g/mol
InChI Key: SAKOHXCGAXZWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06071927

Procedure details

To a cooled (-78° C.) suspension of 2-(2-hydroxyethoxy)-5-(trifluoromethoxy)bromobenzene (Description 30; 8.9 g, 30 mmol). in dichoromethane (80 ml) was added diethylaminosulphur trifluoride (3.88 ml, 31.5 mmol). The solution was stirred at ambient temperature for 2 h., then quenched by the dropwise addition of water (100 ml). The organic layer was separated, washed with brine (100 ml), dried (MgSO4), and evaporated in vacuo. Purification in silica, eluting with 15%-20% ethyl acetate in hexane gave the title compound as a clear oil (1.9 g, 15%). 1H NMR (360 MHz, CDCl3) δ4.23 (1H, m), 4.31 (1H, m), 4.37 (1H, m), 4.86 (1H, m), 6.90 (1H, m), 7.15 (1H, m), and 7.47 (1H, t, J 0.7 Hz).
Name
2-(2-hydroxyethoxy)-5-(trifluoromethoxy)bromobenzene
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
3.88 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
15%

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][C:12]([F:15])([F:14])[F:13])=[CH:7][C:6]=1[Br:16].C(N(S(F)(F)[F:23])CC)C>ClCCl>[F:23][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][C:12]([F:15])([F:14])[F:13])=[CH:7][C:6]=1[Br:16]

Inputs

Step One
Name
2-(2-hydroxyethoxy)-5-(trifluoromethoxy)bromobenzene
Quantity
8.9 g
Type
reactant
Smiles
OCCOC1=C(C=C(C=C1)OC(F)(F)F)Br
Step Two
Name
Quantity
3.88 mL
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at ambient temperature for 2 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a cooled
CUSTOM
Type
CUSTOM
Details
quenched by the dropwise addition of water (100 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification in silica
WASH
Type
WASH
Details
eluting with 15%-20% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FCCOC1=C(C=C(C=C1)OC(F)(F)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 20.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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